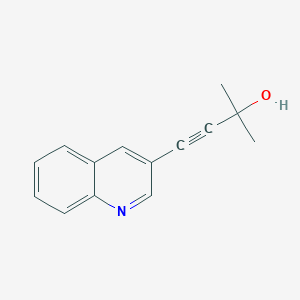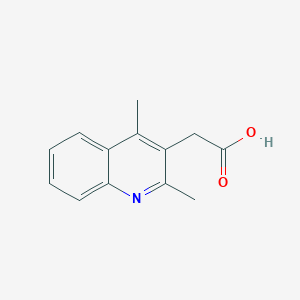
3,4,7,8-Tetrahydroxychroman-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,7,8-Tetrahydroxychroman-2-one is a polyphenolic compound belonging to the chromanone family. This compound is characterized by its four hydroxyl groups attached to the chromanone core, which is a fusion of a benzene ring with a dihydropyranone ring. The presence of multiple hydroxyl groups imparts significant antioxidant properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydroxychroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,6-trihydroxyacetophenone with malonic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by cyclization and oxidation steps. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the isolation and purification processes, such as crystallization and chromatography, are crucial to obtaining high-quality product suitable for various applications.
化学反应分析
Types of Reactions
3,4,7,8-Tetrahydroxychroman-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3,4,7,8-Tetrahydroxychroman-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with enhanced antioxidant properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,4,7,8-Tetrahydroxychroman-2-one primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.
相似化合物的比较
Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups present in 3,4,7,8-Tetrahydroxychroman-2-one.
Taxifolin: A flavonoid with a similar chromanone core but different substitution pattern.
Quercetin: Another polyphenolic compound with multiple hydroxyl groups but a different core structure.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct antioxidant properties. This makes it particularly valuable in applications where oxidative stress is a concern, such as in medicinal chemistry and material science.
属性
分子式 |
C9H8O6 |
|---|---|
分子量 |
212.16 g/mol |
IUPAC 名称 |
3,4,7,8-tetrahydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H8O6/c10-4-2-1-3-5(11)7(13)9(14)15-8(3)6(4)12/h1-2,5,7,10-13H |
InChI 键 |
CZXTYMVGTQHJAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C(C(C(=O)O2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


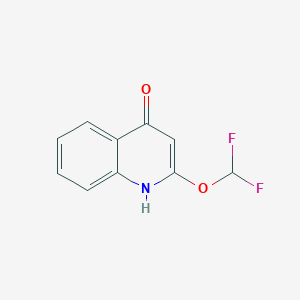
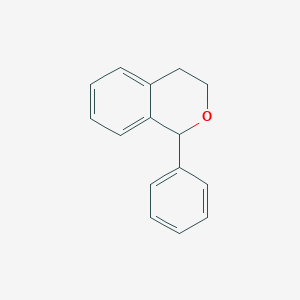

![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)

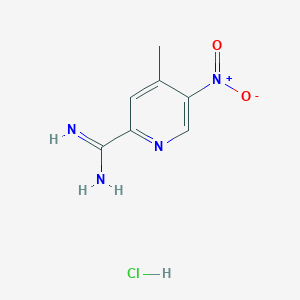

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)


